4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(3,4-dimethylanilino)triazolidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16-8-9-20(14-17(16)2)24-22-21(25-27-26-22)23(29)28-12-10-19(11-13-28)15-18-6-4-3-5-7-18/h3-9,14,19,21-22,24-27H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCCOLREXMZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzylpiperidine moiety linked to a triazole ring, which is known to influence its interaction with biological targets.
Research indicates that compounds containing triazole structures can exhibit a variety of biological activities, including:
- Inhibition of Enzymes : Triazole derivatives have been shown to inhibit various enzymes such as monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially benefiting conditions such as depression and anxiety .
- Anticancer Activity : Some studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| MAO-B Inhibition | 0.514 | Human Neuroblastoma | |
| Cytotoxicity | 13.6 | HeLa Cells | |
| Antiproliferative Effects | 53.8 | Various Cancer Lines |
Case Studies
Several case studies have explored the biological activity of triazole derivatives similar to the compound :
- Study on MAO Inhibition : A study demonstrated that derivatives showed potent and selective inhibition of MAO-B, suggesting their potential use in treating neurological disorders .
- Anticancer Activity Assessment : Research evaluating the cytotoxic effects of triazole derivatives on cancer cell lines revealed significant growth inhibition at micromolar concentrations. The study utilized MTT assays to determine cell viability post-treatment .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications on the benzyl and piperidine moieties significantly influenced biological activity. For example, introducing electron-donating groups enhanced potency against specific cancer targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s uniqueness lies in its combination of a 1,2,3-triazole core, benzylpiperidine, and dimethylphenyl groups. Below is a comparative analysis with structurally related analogs:
Physicochemical and Pharmacological Insights
Lipophilicity and Bioavailability: The benzylpiperidine group in the target compound likely enhances lipophilicity compared to analogs with thiazole (e.g., C₁₉H₁₆ClN₅S) or oxadiazole (e.g., C₁₉H₁₆N₆O₃) substituents, suggesting superior blood-brain barrier penetration . Methoxy and diethylamino groups in compound 13b improve aqueous solubility, making it more suitable for intravenous formulations .
Biological Activity :
- Bromophenyl-substituted triazoles (e.g., 4a–j) demonstrated anticancer activity in vitro, attributed to halogen-bonding interactions with biological targets .
- Thiazole- and oxadiazole-containing analogs may exhibit varied activity due to their electron-withdrawing properties, which could influence binding to enzymes like kinases or proteases .
Synthetic Considerations: The target compound’s synthesis likely parallels methods described for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, involving condensation reactions in polar aprotic solvents with carbonate bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
